(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C19H21FN2O2S2 and its molecular weight is 392.51. The purity is usually 95%.
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Biological Activity
The compound (5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.
Structure and Synthesis
Thiazolidin-4-one derivatives are characterized by a five-membered ring containing sulfur and nitrogen. The specific compound under consideration features a fluorophenyl group and a piperidinyl moiety, which are known to enhance biological activity through various mechanisms. The synthesis typically involves multi-step reactions that allow for the introduction of various substituents, which can significantly influence the biological properties of the resulting compounds.
Biological Activities
Thiazolidin-4-one derivatives exhibit a wide range of biological activities, including:
1. Antidiabetic Activity
Thiazolidin-4-one derivatives have been extensively studied for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism. For instance, compounds like pioglitazone and rosiglitazone are well-known PPARγ agonists that help in managing type 2 diabetes by improving insulin sensitivity .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation and survival. The compound has shown promising results in preclinical models against several cancer cell lines .
3. Antimicrobial Activity
Thiazolidin-4-one derivatives demonstrate significant antimicrobial properties against a variety of pathogens. This includes activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
4. Antioxidant Activity
The antioxidant properties of thiazolidin-4-ones are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .
Case Studies
Several studies have investigated the biological activity of thiazolidin-4-one derivatives:
- Antidiabetic Study : A study demonstrated that a series of thiazolidin-4-one derivatives could significantly lower blood glucose levels in diabetic rats when administered at appropriate dosages, showcasing their potential as new antidiabetic agents .
- Anticancer Research : In vitro studies revealed that certain thiazolidin-4-one derivatives could inhibit the proliferation of human cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the micromolar range, indicating potent anticancer activity .
- Antimicrobial Evaluation : A recent investigation reported that specific derivatives exhibited minimum inhibitory concentrations (MIC) against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural features:
Substituent | Biological Activity |
---|---|
Fluorophenyl group | Enhances lipophilicity and receptor binding |
Piperidinyl moiety | Increases potency against specific targets |
Sulfanylidene group | Contributes to antioxidant and antimicrobial activity |
Modifications at positions 2, 3, and 5 of the thiazolidinone ring have been shown to significantly impact the pharmacological profiles of these compounds .
Properties
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S2/c1-13-6-9-21(10-7-13)17(23)8-11-22-18(24)16(26-19(22)25)12-14-4-2-3-5-15(14)20/h2-5,12-13H,6-11H2,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMIINBCQZDCLL-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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